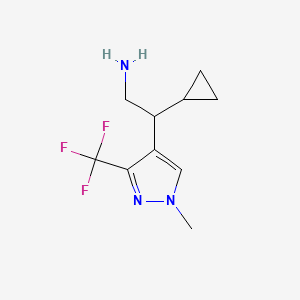
2-Cyclopropyl-2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanamine is a complex organic compound featuring a cyclopropyl group, a trifluoromethyl-substituted pyrazole ring, and an ethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanamine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.
Cyclopropyl Group Addition: The cyclopropyl group can be added via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane (CH2I2) and zinc-copper couple.
Formation of the Ethanamine Moiety: The ethanamine group can be introduced through reductive amination reactions, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
化学反応の分析
Types of Reactions
2-Cyclopropyl-2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanamine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethanamine moiety, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethanamine derivatives.
科学的研究の応用
2-Cyclopropyl-2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development targeting specific receptors or enzymes.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
作用機序
The mechanism of action of 2-Cyclopropyl-2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the cyclopropyl group can influence its metabolic stability. The ethanamine moiety may facilitate interactions with biological macromolecules through hydrogen bonding and electrostatic interactions.
類似化合物との比較
Similar Compounds
2-Cyclopropyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine: Lacks the trifluoromethyl group, which may result in different binding affinities and selectivities.
2-Cyclopropyl-2-(3-trifluoromethyl-1H-pyrazol-4-yl)ethanamine: Similar structure but with variations in the position of the trifluoromethyl group, affecting its chemical and biological properties.
Uniqueness
2-Cyclopropyl-2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanamine is unique due to the presence of both the trifluoromethyl and cyclopropyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H14F3N3 |
|---|---|
分子量 |
233.23 g/mol |
IUPAC名 |
2-cyclopropyl-2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanamine |
InChI |
InChI=1S/C10H14F3N3/c1-16-5-8(7(4-14)6-2-3-6)9(15-16)10(11,12)13/h5-7H,2-4,14H2,1H3 |
InChIキー |
HVLWFBBKQVYLQY-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(CN)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


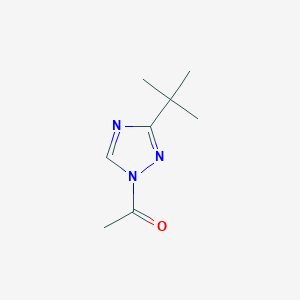

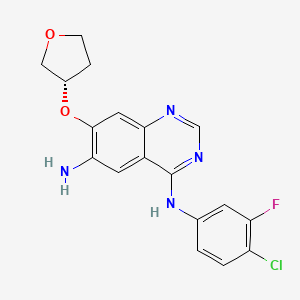
![4-Chloro-2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine](/img/structure/B13094404.png)
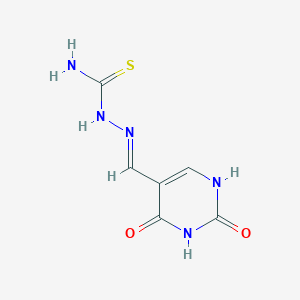
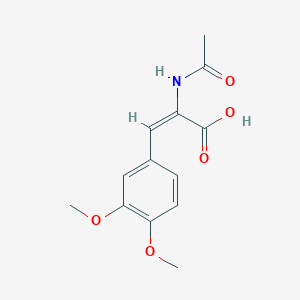
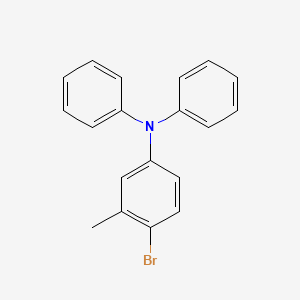
![(4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13094425.png)

![4-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094436.png)
![2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide](/img/structure/B13094439.png)
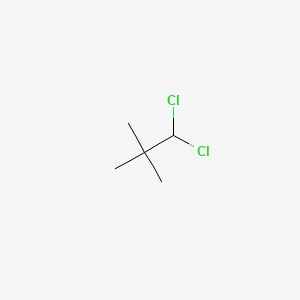
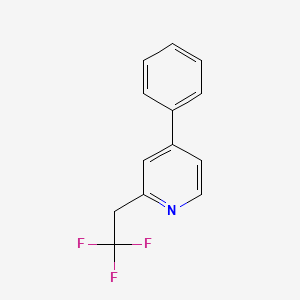
![5-bromo-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13094452.png)
